Albipagrastim alfa

Neutropenia Breast Cancer Chemotherapy Supportive Care

Albipagrastim alfa (trade name MAILISHENG, R&D code 8MW0511) is a recombinant fusion protein comprising highly active modified human granulocyte colony-stimulating factor (G-CSF) linked to human serum albumin (HSA), produced via a Pichia pastoris yeast expression system. It functions as a long-acting G-CSF receptor agonist indicated for reducing the incidence of febrile neutropenia in adults with non-myeloid malignancies receiving myelosuppressive chemotherapy.

Molecular Formula C17H22IN3
Molecular Weight 395.28 g/mol
CAS No. 193527-91-2
Cat. No. B1662928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbipagrastim alfa
CAS193527-91-2
Synonyms1-(4-Iodophenyl)-3-(2-adamantyl)guanidine
Molecular FormulaC17H22IN3
Molecular Weight395.28 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3N=C(N)NC4=CC=C(C=C4)I
InChIInChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-17(19)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16H,5-9H2,(H3,19,20,21)
InChIKeyUUKPIWYXWLJPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Albipagrastim Alfa (CAS 193527-91-2) Product Specification & Baseline Profile


Albipagrastim alfa (trade name MAILISHENG, R&D code 8MW0511) is a recombinant fusion protein comprising highly active modified human granulocyte colony-stimulating factor (G-CSF) linked to human serum albumin (HSA), produced via a Pichia pastoris yeast expression system [1]. It functions as a long-acting G-CSF receptor agonist indicated for reducing the incidence of febrile neutropenia in adults with non-myeloid malignancies receiving myelosuppressive chemotherapy [2]. Unlike PEGylated G-CSF comparators, the HSA fusion strategy leverages a natural carrier protein to extend half-life while achieving simpler manufacturing and enhanced homogeneity [1].

Why Albipagrastim Alfa Cannot Be Interchanged with Standard G-CSF or PEGylated Analogs


Direct substitution of Albipagrastim alfa with alternative G-CSF agents (e.g., filgrastim, PEG-rhG-CSF/pegfilgrastim) is scientifically unsupported due to fundamental differences in molecular architecture and clearance pharmacology. Albipagrastim alfa utilizes HSA fusion to inhibit G-CSF receptor-mediated clearance, whereas PEGylated G-CSFs rely on polyethylene glycol chains for hydrodynamic size increase [1]. This mechanistic divergence yields distinct pharmacokinetic profiles and clinically meaningful differences in efficacy outcomes, most notably a 42.0% relative risk reduction in febrile neutropenia versus PEG-rhG-CSF [2]. Furthermore, the Pichia pastoris yeast expression platform produces a more homogeneous product with simplified manufacturing relative to chemical PEGylation processes [1], creating procurement and quality consistency considerations absent in comparator selection. Regulatory approval and clinical evidence are specific to the HSA-fusion construct; interchangeability with other long-acting G-CSFs has not been established.

Quantitative Differentiation of Albipagrastim Alfa vs. Comparator G-CSF Agents


Head-to-Head Phase III Trial: Duration of Severe Neutropenia (DSN) Non-Inferiority to PEG-rhG-CSF

In a randomized, active-controlled Phase III trial in breast cancer patients receiving myelosuppressive chemotherapy (N=496; 8MW0511 n=328, PEG-rhG-CSF n=164), the primary endpoint of mean duration of severe neutropenia (DSN) during cycle 1 was 0.24 days for 8MW0511 versus 0.25 days for PEG-rhG-CSF, establishing non-inferiority [1]. The mean difference was -0.02 days (95% CI: -0.12 to 0.08) [1]. DSN results were consistent across cycles 2-4 [1].

Neutropenia Breast Cancer Chemotherapy Supportive Care

Reduction in Febrile Neutropenia Incidence: Superior Efficacy Signal Over PEG-rhG-CSF

Despite non-inferior DSN, Albipagrastim alfa demonstrated a 42.0% relative risk reduction (RRR) in febrile neutropenia (FN) incidence compared to PEG-rhG-CSF across all chemotherapy cycles in the Phase III trial [1]. The absolute risk reduction (ARR) for grade 4 neutropenia across cycles 1-4 was 3.1%, 7.0%, 4.2%, and 2.8%, with RRR values reaching 15.6%, 68.4%, 58.3% across cycles 1-4 [1].

Febrile Neutropenia Breast Cancer Supportive Care

Manufacturing Platform Superiority: Enhanced Product Homogeneity vs. PEGylated G-CSF

Albipagrastim alfa is produced via a Pichia pastoris yeast expression system using human serum albumin as a natural fusion partner [1]. In contrast, PEGylated G-CSF comparators require post-translational chemical PEGylation, a process that inherently generates molecular weight heterogeneity and positional isomer mixtures [1]. The albumin fusion approach yields a single, defined molecular species with superior product homogeneity and a simplified, more reproducible manufacturing workflow [1].

Biomanufacturing Product Homogeneity Process Development

Optimal Application Scenarios for Albipagrastim Alfa Based on Quantitative Evidence


Primary Prophylaxis in High-Risk Chemotherapy Regimens with Documented FN Burden

Albipagrastim alfa is optimally deployed as primary prophylaxis in breast cancer patients receiving myelosuppressive regimens with elevated baseline febrile neutropenia risk, including TAC (docetaxel/doxorubicin/cyclophosphamide) [1]. The Phase III trial demonstrated a 42.0% relative risk reduction in FN compared to PEG-rhG-CSF, with consistent DSN non-inferiority (0.24 vs. 0.25 days) [2]. The stratified TAC subgroup analysis showed significantly lower grade 4 neutropenia rates in cycles 2-4 for Albipagrastim alfa relative to the comparator [1]. This application scenario directly leverages the compound's superior FN reduction profile in a high-risk population where FN-related hospitalizations and chemotherapy delays carry substantial clinical and economic consequences.

Preference for Single-Defined-Molecule Long-Acting G-CSF in Quality-Sensitive Procurement

For institutional formularies or health systems prioritizing product homogeneity and simplified quality control, Albipagrastim alfa offers a differentiated value proposition over PEGylated alternatives. The HSA fusion construct produced in Pichia pastoris yields a single, defined molecular species, whereas PEGylated G-CSFs consist of mixtures of positional isomers due to stochastic chemical conjugation [3]. This homogeneity advantage may reduce analytical burden during QC release testing and improve lot-to-lot consistency—attributes that procurement teams may weigh when selecting among long-acting G-CSF agents for large-volume contracts.

Clinical Settings Requiring Single-Injection Per-Cycle Convenience with Demonstrated Safety Parity

Albipagrastim alfa provides the convenience of once-per-chemotherapy-cycle dosing while maintaining a safety profile comparable to PEG-rhG-CSF [2]. The Phase III trial reported adverse event rates similar between groups, with no new safety signals identified [2]. For clinical practices where patient adherence and reduced healthcare visits are prioritized—particularly in outpatient oncology or home-administration models—the long-acting, single-dose-per-cycle regimen of Albipagrastim alfa matches the convenience benchmark set by pegfilgrastim while offering the additional FN risk reduction benefit documented above.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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